molecular formula C12H9BrN2O B13885004 1-(2-Bromopyridin-4-yl)-2-pyridin-2-ylethanone

1-(2-Bromopyridin-4-yl)-2-pyridin-2-ylethanone

Cat. No.: B13885004
M. Wt: 277.12 g/mol
InChI Key: LKEFQAPJECEKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromopyridin-4-yl)-2-pyridin-2-ylethanone is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom attached to the pyridine ring, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromopyridin-4-yl)-2-pyridin-2-ylethanone typically involves the bromination of pyridine derivatives. One common method involves the reaction of 2-pyridin-2-ylethanone with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. These processes are optimized for high yield and purity, often employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromopyridin-4-yl)-2-pyridin-2-ylethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as ethanol or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridine derivatives, and heterocyclic compounds, which have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

1-(2-Bromopyridin-4-yl)-2-pyridin-2-ylethanone is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-(2-Bromopyridin-4-yl)-2-pyridin-2-ylethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom plays a crucial role in these interactions by enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromopyridin-4-yl)pyrrolidin-2-one
  • 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone

Uniqueness

1-(2-Bromopyridin-4-yl)-2-pyridin-2-ylethanone is unique due to its specific substitution pattern and the presence of both bromine and pyridine moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H9BrN2O

Molecular Weight

277.12 g/mol

IUPAC Name

1-(2-bromopyridin-4-yl)-2-pyridin-2-ylethanone

InChI

InChI=1S/C12H9BrN2O/c13-12-7-9(4-6-15-12)11(16)8-10-3-1-2-5-14-10/h1-7H,8H2

InChI Key

LKEFQAPJECEKMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC(=O)C2=CC(=NC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.